2-Hydroxy-n-methyl-n-phenylpropanamide
Overview
Description
2-Hydroxy-n-methyl-n-phenylpropanamide is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-n-methyl-n-phenylpropanamide is 1S/C10H13NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-8,12H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Hydroxy-n-methyl-n-phenylpropanamide is a powder at room temperature . It has a melting point of 85-94 degrees Celsius .Scientific Research Applications
Chemoselective Reactions
2-Hydroxy-n-methyl-n-phenylpropanamide has been studied for its reactivity against dihaloalkanes and aldehydes. Research has shown that it can be used to chemoselectively obtain hexahydro-4-pyrimidinones or oxazolidines. The understanding of this compound's reactivity is further enhanced by 'ab initio' calculations (Hajji et al., 2002).
Green Synthesis Applications
This compound has also been involved in green chemistry applications. A study describes the efficient one-pot condensation of related derivatives in ionic liquid [bmim]BF4. This novel method is notable for its simplicity, mild conditions, short reaction time, high yields, and environmental friendliness (Li et al., 2013).
Spectral Analysis Applications
In spectral analysis, treatments with styrene oxide yielded a mixture of related compounds, whose structures were confirmed through various synthesis methods and two-dimensional heteronuclear correlation experiments (Brine et al., 1992).
Macrocycle Formation
Research on macrocycle formation included the study of direct amide cyclization from linear precursors of 2-Hydroxy-n-methyl-n-phenylpropanamide. This led to the synthesis of specific macrocycles with unique structural configurations, contributing to the understanding of molecular geometry in synthetic chemistry (Linden et al., 2006).
Enantioselective Synthesis
Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides have been synthesized from optically active intermediates. These enantiomers were explored for their binding and pharmacological assays, contributing to the understanding of stereochemistry in drug design (Brine et al., 1995).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-N-methyl-N-phenylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-8,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNZNZSJNNALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281905 | |
Record name | 2-hydroxy-n-methyl-n-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5455-67-4 | |
Record name | NSC23460 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-n-methyl-n-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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